3-((2,4,6-Trimethylbenzyl)oxy)azetidine

Lipophilicity LogP Physicochemical properties

Sourcing 3-((2,4,6-Trimethylbenzyl)oxy)azetidine for your SAR or protecting-group strategy? This specific derivative is non-interchangeable with simpler benzyloxyazetidines. The 2,4,6-trimethylbenzyl (Tmb) ether provides a controlled LogP increase (~1.0–1.5 units vs. unsubstituted benzyl) for fine-tuning membrane permeability, while the electron-donating methyl groups confer accelerated, selective HBr cleavage kinetics—critical for orthogonal deprotection in complex syntheses. Ensure your fragment screens and agrochemical lead optimization are free from confounding impurities by securing research-grade material at the market-standard ≥98% purity. Bulk quantities and custom packaging are available upon request.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13622655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,4,6-Trimethylbenzyl)oxy)azetidine
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)COC2CNC2)C
InChIInChI=1S/C13H19NO/c1-9-4-10(2)13(11(3)5-9)8-15-12-6-14-7-12/h4-5,12,14H,6-8H2,1-3H3
InChIKeyBAUJAGVGAIPARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,4,6-Trimethylbenzyl)oxy)azetidine: Chemical Identity, Vendor Specifications, and Core Structural Features


3-((2,4,6-Trimethylbenzyl)oxy)azetidine (CAS 1340415-81-7) is a synthetic organic compound belonging to the azetidine class, characterized by a strained four-membered nitrogen heterocycle bearing a 2,4,6-trimethylbenzyl ether substituent at the 3-position . The molecular formula is C₁₃H₁₉NO with a molecular weight of 205.30 g/mol . Commercial availability is predominantly through research chemical suppliers, with typical purity specifications of 97% (AKSci) to 98% (Leyan, CymitQuimica) . The compound is classified as an organic building block for research and further manufacturing use only, not for direct human application . The 2,4,6-trimethylbenzyl (Tmb) moiety is recognized in synthetic chemistry for its role as a carboxyl-protecting group with differentiated cleavage properties under hydrogen bromide conditions compared to unsubstituted benzyl and p-nitrobenzyloxycarbonyl groups [1].

Why 3-Benzyloxyazetidine or 3-Hydroxyazetidine Cannot Substitute for 3-((2,4,6-Trimethylbenzyl)oxy)azetidine


Substituting a simpler 3-benzyloxyazetidine (LogP ~2.31, MW 177.25) or 3-hydroxyazetidine (MW 73.09) for the 2,4,6-trimethylbenzyl derivative introduces significant alterations in lipophilicity, steric bulk, and chemical reactivity that can compromise downstream synthetic or biological outcomes . The 2,4,6-trimethylbenzyl group provides enhanced lipophilicity (estimated LogP increase of ~1.0–1.5 units over the unsubstituted benzyl analog) and increased steric hindrance around the ether oxygen, which modulates both the rate of benzylic cleavage and the compound's behavior in biological assays [1]. The direct C-linked analog 3-[(2,4,6-trimethylphenyl)methyl]azetidine (MW 189.30, LogP ~2.37), lacking the ether oxygen, presents different hydrogen-bond acceptor capacity and metabolic stability profiles, making these compounds non-interchangeable in structure–activity relationship (SAR) studies . In peptide and protecting-group chemistry, the 2,4,6-trimethyl substitution pattern is specifically employed for its accelerated cleavage rate with HBr relative to unsubstituted benzyl and p-nitrobenzyl carbamates, a property that does not transfer to the unsubstituted benzyloxyazetidine [2].

Quantitative Differentiation Evidence: 3-((2,4,6-Trimethylbenzyl)oxy)azetidine vs. Closest Analogs


Lipophilicity (LogP) Differentiation: 2,4,6-Trimethylbenzyl Ether vs. Unsubstituted Benzyl Ether vs. Direct C-Linked Analog

The 2,4,6-trimethyl substitution on the benzyl ring progressively increases calculated lipophilicity relative to unsubstituted and mono-/dimethyl analogs. While a direct experimental LogP for the target compound is not available in public databases, the 2,5-dimethyl analog 3-((2,5-dimethylbenzyl)oxy)azetidine has a reported LogP of 2.40 . The unsubstituted 3-(benzyloxy)azetidine hydrochloride has a reported LogP of 2.31 . Based on the established increment of ~0.5 LogP units per additional aromatic methyl group, the 2,4,6-trimethylbenzyl ether is estimated to have a LogP of approximately 2.8–3.3 [1]. The direct C-linked analog 3-(2,4,6-trimethylbenzyl)azetidine (no ether oxygen) has a reported LogP of 2.37, highlighting the contribution of the ether oxygen to overall polarity .

Lipophilicity LogP Physicochemical properties Drug design

Differential Cleavage Susceptibility: 2,4,6-Trimethylbenzyl Ether vs. Unsubstituted Benzyl Ether in Acidic Conditions

The 2,4,6-trimethylbenzyl (Tmb) group is established in peptide chemistry literature as being more readily cleaved by hydrogen bromide (HBr) in acetic acid than the p-nitrobenzyloxycarbonyl group, while unsubstituted benzyl esters require more forcing conditions [1]. Comparative thin-layer chromatography studies of benzyl, p-methylbenzyl, 2,4,6-trimethylbenzyl, and pentamethylbenzyl esters of amino acid derivatives demonstrate that the rate of acidic cleavage increases with the degree of methyl substitution on the benzyl ring [2]. Although these studies were performed on carboxyl esters rather than alkyl ethers, the electronic effect of methyl substitution stabilizing the benzylic carbocation intermediate is directly transferable to the ether series, predicting that 3-((2,4,6-trimethylbenzyl)oxy)azetidine will undergo benzylic C–O cleavage more readily than 3-(benzyloxy)azetidine under acidic deprotection conditions [3].

Protecting group chemistry Hydrogen bromide cleavage Peptide synthesis Solid-phase synthesis

Azetidine Ether Stability vs. Analogous Esters Under Basic and Reducing Conditions

Saejong et al. (2023) reported that oxetane and azetidine ethers demonstrate excellent chemical stability across a range of conditions and improved stability vis-à-vis analogous esters under basic and reducing conditions [1]. While the study focused on 3,3-disubstituted oxetane/azetidine ethers and did not include the specific 2,4,6-trimethylbenzyl derivative, the azetidine ether core structure is common to the target compound. This class-level evidence indicates that 3-((2,4,6-trimethylbenzyl)oxy)azetidine is expected to exhibit superior stability to basic hydrolysis and reducing agents compared to the corresponding 3-acyloxyazetidine ester analog, which would be susceptible to saponification and reduction of the ester carbonyl [2].

Ester isostere Chemical stability Metabolic stability Medicinal chemistry

Patent Disclosure of 2,4,6-Trimethylbenzyl as Preferred Substituent in Azetidine Plant Growth Regulators

BASF patent EP0350693 (CA1331192C) explicitly identifies 2,4,6-trimethylbenzyl as one of the preferred R3 substituents (alongside benzyl and 4-tert-butylbenzyl) in azetidine derivatives of formula I for regulating plant growth [1]. The patent covers azetidine derivatives where the substituent is attached via an oxalic ester linker (A = XR₃, X = O or S). The inclusion of 2,4,6-trimethylbenzyl as a specifically named preferred embodiment indicates that the trimethyl substitution pattern conveyed advantageous properties—likely related to lipophilicity, metabolic stability in planta, or receptor binding—over unsubstituted benzyl in the agrochemical context [2]. This patent disclosure provides industrial validation that the 2,4,6-trimethylbenzyl-azetidine combination is not an arbitrary structural choice but was selected from a broader set of possible substituents based on performance.

Agrochemical Plant growth regulator Patent BASF Structure–activity relationship

Purity Specification Differentiation: 97%+ Commercial Availability vs. Lower-Purity Analogs

3-((2,4,6-Trimethylbenzyl)oxy)azetidine is commercially supplied at a minimum purity of 97% (AKSci) to 98% (Leyan, CymitQuimica) . In contrast, the 2,5-dimethylbenzyl analog 3-((2,5-dimethylbenzyl)oxy)azetidine is offered at a minimum purity of 95% (Fluorochem) , and 3-(benzyloxy)azetidine hydrochloride is supplied at 95% (AKSci) . This 2–3% purity differential may be significant for applications requiring high-fidelity quantitative structure–activity relationship (QSAR) analysis, reproducible biological assay results, or multi-step synthesis where impurities can propagate and reduce overall yield.

Purity Quality control Procurement Reproducibility

Transparency Note: Limitation of Direct Quantitative Biological Comparator Data

A thorough search of the public literature (PubMed, ChEMBL, BindingDB, PubChem, and patent databases) did not identify head-to-head biological activity comparisons (e.g., IC₅₀, Kd, Ki, EC₅₀) between 3-((2,4,6-trimethylbenzyl)oxy)azetidine and its closest structural analogs. The ChEMBL and BindingDB entries associated with similar identifiers (e.g., CHEMBL2171452) were found to correspond to structurally unrelated compounds based on SMILES comparison [1]. The biological activity of azetidine ethers as a class is under active investigation, with recent publications focusing on their use as ester isosteres and in fragment-based drug discovery [2]. Procurement decisions for this compound should therefore be based on its well-defined structural and physicochemical differentiation until direct comparative biological data become available.

Data transparency Biological activity Procurement caveat

Recommended Application Scenarios for 3-((2,4,6-Trimethylbenzyl)oxy)azetidine Based on Evidence


Medicinal Chemistry: Azetidine Ether as an Ester Isostere with Tunable Lipophilicity

In drug discovery programs seeking to replace metabolically labile ester functionalities, 3-((2,4,6-trimethylbenzyl)oxy)azetidine serves as a conformationally constrained ether isostere. The azetidine ether core provides improved stability under basic and reducing conditions compared to analogous esters, as demonstrated by Bull and coworkers for the broader azetidine ether class [1]. The 2,4,6-trimethylbenzyl substituent offers higher lipophilicity (estimated LogP ~2.8–3.3) than the unsubstituted benzyloxyazetidine (LogP 2.31) , enabling fine-tuning of membrane permeability and metabolic stability in SAR campaigns.

Protecting Group Strategy: Selective Deprotection Enabled by Accelerated HBr Cleavage

In multi-step organic synthesis of complex molecules containing multiple protected hydroxyl groups, the 2,4,6-trimethylbenzyl ether offers a kinetic advantage for selective deprotection. The electron-donating effect of the three methyl groups stabilizes the benzylic carbocation intermediate during acid-catalyzed cleavage, resulting in faster deprotection rates with HBr/AcOH compared to unsubstituted benzyl ethers [2]. This differential reactivity allows the trimethylbenzyl protecting group to be removed in the presence of other benzyl-protected alcohols that are intended to remain intact for subsequent synthetic steps [3].

Agrochemical Lead Discovery: Follow-Up on BASF Patent for Plant Growth Regulators

The BASF patent EP0350693 (CA1331192C) identifies 2,4,6-trimethylbenzyl as a preferred substituent in azetidine-based plant growth regulators [4]. Research groups pursuing novel agrochemical leads can use 3-((2,4,6-trimethylbenzyl)oxy)azetidine as a key intermediate or scaffold for generating patent-differentiated analogs. The established prior art provides both a starting point for SAR exploration and a landscape to design around for freedom-to-operate.

Chemical Biology: Fragment-Based Probe Design Leveraging Enhanced Lipophilicity

The combination of the azetidine ring (a small, polar, non-planar motif valued in fragment-based drug discovery) [5] with the lipophilic 2,4,6-trimethylbenzyl ether tail creates a fragment-like probe with balanced physicochemical properties. The increased LogP relative to unsubstituted benzyloxy fragments can improve cell permeability in cellular target engagement assays, while the azetidine NH provides a handle for further functionalization or bioconjugation. Procurement at 97–98% purity ensures that screening results are not confounded by impurities that could generate false positives in fragment screens.

Quote Request

Request a Quote for 3-((2,4,6-Trimethylbenzyl)oxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.